molecular formula C22H26N4O8S B14676106 2,2'-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate CAS No. 29426-52-6

2,2'-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate

Cat. No.: B14676106
CAS No.: 29426-52-6
M. Wt: 506.5 g/mol
InChI Key: AGNWOVTXIOJMKI-UHFFFAOYSA-N
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Description

2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is a complex organic compound with a molecular formula of C18H19N5O8S. This compound is characterized by the presence of azo, nitro, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is formed by the diazotization of 2-(methylsulphonyl)-4-nitroaniline followed by coupling with m-toluidine. The resulting azo compound is then reacted with ethylene diamine to form the imino derivative, which is subsequently acetylated to yield the final diacetate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may exhibit biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

29426-52-6

Molecular Formula

C22H26N4O8S

Molecular Weight

506.5 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-methyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H26N4O8S/c1-15-13-18(25(9-11-33-16(2)27)10-12-34-17(3)28)5-7-20(15)23-24-21-8-6-19(26(29)30)14-22(21)35(4,31)32/h5-8,13-14H,9-12H2,1-4H3

InChI Key

AGNWOVTXIOJMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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